1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea typically involves the reaction of 4-tert-butylphenyl isocyanate with 3-(5-oxopyrrolidin-3-yl)amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of flow microreactors can provide better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-2-yl)urea: Similar structure but with a different position of the oxopyrrolidinyl group.
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-4-yl)urea: Another positional isomer with the oxopyrrolidinyl group at the 4-position.
Uniqueness
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea is unique due to its specific structural arrangement, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)10-4-6-11(7-5-10)17-14(20)18-12-8-13(19)16-9-12/h4-7,12H,8-9H2,1-3H3,(H,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFRDAXTGOYHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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